N~2~,N~2~,N~4~-Tributyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes such as proliferation and apoptosis . The compound’s molecular structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- can be compared with other triazine derivatives such as:
6-chloro-1,3,5-triazine-2,4-diamine: Known for its use as a herbicide, this compound has different functional groups and applications.
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine: This derivative has shown potent antagonistic activity against specific receptors, highlighting its potential in medicinal chemistry.
6,N2-diaryl-1,3,5-triazine-2,4-diamines: These compounds have been studied for their antiproliferative properties against cancer cells.
The uniqueness of 1,3,5-Triazine-2,4-diamine, N2,N2,N4-tributyl-6-(1-piperidinyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102464-38-0 |
---|---|
Molecular Formula |
C20H38N6 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-N,4-N,4-N-tributyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H38N6/c1-4-7-13-21-18-22-19(25(14-8-5-2)15-9-6-3)24-20(23-18)26-16-11-10-12-17-26/h4-17H2,1-3H3,(H,21,22,23,24) |
InChI Key |
FAJIJSMQIIXMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N(CCCC)CCCC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.